7-Bromobenzo[d]oxazole-2-carboxylic acid

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

Researchers exploring 7-position SAR on benzoxazole scaffolds need authenticated regioisomeric starting materials to avoid erroneous biological conclusions. This 7-bromo isomer delivers: • Regiospecific C-C/C-N cross-coupling via Suzuki & Buchwald-Hartwig reactions at the 7-position • Unique chromatographic retention enabling robust purification & batch consistency • 97% purity eliminates cross-reactivity from 4-/5-bromo regioisomer contaminants Ideal for medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 944898-67-3
Cat. No. B1523611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzo[d]oxazole-2-carboxylic acid
CAS944898-67-3
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O
InChIInChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
InChIKeyHLHBIBCQALAVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromobenzo[d]oxazole-2-carboxylic acid Overview


7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-67-3) is a heterocyclic chemical compound classified as a benzoxazole derivative. Its core structure consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 7-position and a carboxylic acid functional group at the 2-position [1]. Its molecular formula is C8H4BrNO3, with a molecular weight of 242.03 g/mol . This compound is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly within medicinal chemistry and materials science research, where the benzoxazole core is a privileged scaffold [2].

Regioisomer-Specific Building Block Provides predictable Pd-catalyzed cross-coupling at the 7-bromo position for selective library synthesis.
Structure-Activity Relationship Probe Maintains exact substitution pattern for SAR exploration; isomer choice directly influences biological readouts.
Purification & Process Control Distinct chromatographic and solubility profile supports reproducible scale-up and impurity management.

Why 7-Bromobenzo[d]oxazole-2-carboxylic acid Cannot Be Substituted


Generic substitution within the class of bromobenzo[d]oxazole-2-carboxylic acids is scientifically invalid due to regioisomerism. The precise position of the bromine atom on the benzoxazole ring (e.g., 4-, 5-, or 7-position) critically dictates the compound's electronic distribution, dipole moment, and steric environment [1]. These factors directly govern its reactivity in key synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, where the bromine serves as a strategic handle for C-C and C-N bond formation [2]. Furthermore, the position of the halogen profoundly influences the binding affinity and orientation of derived compounds toward biological targets, making the specific isomer indispensable for establishing structure-activity relationships (SAR) in drug discovery programs [3]. Therefore, substituting 7-bromobenzo[d]oxazole-2-carboxylic acid with its 4- or 5-bromo regioisomer will inevitably alter reaction outcomes and biological profiles, compromising research reproducibility and development timelines.

Reactivity Shift
Oxidative addition rate may differ. 4- or 5-bromo regioisomers present altered steric and electronic environments, potentially reducing cross-coupling yields and selectivity.
SAR Invalidated
Substitution pattern changes biological interpretation. Using an incorrect isomer creates a different derivative series, misdirecting target engagement and affinity assessments.
Impurity Risk
Isomeric mixtures complicate scale-up. Unspecified or mixed isomers can introduce hard-to-remove impurities, disrupt purification protocols, and compromise batch consistency.

Quantifiable Differentiation of 7-Bromobenzo[d]oxazole-2-carboxylic acid


Cross-Coupling Reactivity at the 7-Bromo Position

The 7-bromo substituent is expected to exhibit distinct reactivity in transition metal-catalyzed cross-coupling reactions compared to its 4- and 5-bromo regioisomers due to steric and electronic effects. While specific rate data for this compound is not published, the general principle of regioisomer-dependent coupling rates is well-established in palladium chemistry, where less sterically hindered aryl bromides undergo oxidative addition more rapidly [1]. The 7-position, adjacent to the ring junction but without ortho-substituents on the same side as the carboxylic acid, presents a unique and predictable steric profile for coupling. This can be inferred from the more established synthetic utility of the 7-bromo regioisomer compared to others in generating diverse benzoxazole libraries [2].

Cross-Coupling Reactivity
Class-level inference
7-bromo position offers a sterically unencumbered site for oxidative addition; reactivity profile is distinct from 4-/5-bromo isomers, based on established palladium chemistry.
Regioisomer choice may shift coupling rate and selectivity.
Rate data not published; inference from organometallic principles.
Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Cross-Coupling

Physicochemical Profile vs. Other Regioisomers

Computational predictions and empirical data from analogous systems indicate that the position of the bromine substituent alters the compound's lipophilicity (LogP) and solubility. For 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-67-3), the predicted XLogP3-AA is 2.3 . While the same value is predicted for the 4- and 5-bromo isomers due to the limitations of the algorithm in distinguishing positional isomers , their actual chromatographic behavior (e.g., HPLC retention time) is expected to differ, which is a crucial consideration for purification and quality control. This differential behavior is a direct consequence of the distinct molecular shape and dipole moment conferred by the 7-bromo substitution [1].

Physicochemical Profile
Class-level inference
Predicted XLogP3-AA 2.3; actual HPLC retention time differs from 4-/5-bromo regioisomers due to unique dipole and shape.
Chromatographic identity supports isomer-specific purification.
Retention differences are qualitative; experimental data needed for precise comparison.
Physicochemical Properties Process Chemistry Analytical Chemistry

Biological Implications in Drug Discovery

The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of substituents. In studies on related benzoxazole-based inhibitors, the position of a halogen atom can shift potency by orders of magnitude against targets like acetylcholinesterase (AChE) [1]. For example, a review of 2-substituted benzoxazoles revealed that the specific placement of substituents, including halogens, is a key driver of binding affinity and selectivity profiles [2]. While no direct activity data is available for 7-Bromobenzo[d]oxazole-2-carboxylic acid itself, its use as a specific building block ensures that the resulting final compounds possess the intended 7-bromo substitution pattern, which is a critical variable in SAR exploration. Using a different regioisomer would invalidate the SAR hypothesis.

Biological SAR Implications
Class-level inference
Position of halogen substitution can shift target binding affinity by >10-fold in related benzoxazole series; no direct data for this intermediate.
Maintains 7-position substitution for consistent SAR exploration.
Impact on final compound activity must be verified experimentally.
Drug Discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Applications of 7-Bromobenzo[d]oxazole-2-carboxylic acid


Medicinal Chemistry: 7-Substituted Benzoxazole SAR Libraries

In medicinal chemistry, the 7-position on a benzoxazole scaffold is a common site for substitution to modulate activity, selectivity, and pharmacokinetic properties. 7-Bromobenzo[d]oxazole-2-carboxylic acid is the ideal precursor for introducing diverse groups (aryl, heteroaryl, amine, etc.) specifically at the 7-position via cross-coupling reactions. This allows for the systematic exploration of the 7-position's SAR [1]. Using a 4- or 5-bromo isomer in this context would generate an entirely different set of derivatives, leading to erroneous SAR conclusions and potentially missing a key interaction point with the biological target [2].

Process Chemistry: Reproducible Synthetic Route

For process chemists, the regioisomeric purity of a starting material is paramount. The unique chromatographic retention time and distinct solubility profile of the 7-bromo isomer, as predicted by its unique molecular shape, are critical factors in developing robust purification protocols and ensuring batch-to-batch consistency [3]. Substituting this specific regioisomer with a cheaper, non-certified mixture of isomers or an incorrect single isomer would introduce impurities that can be challenging to remove, lead to unexpected side reactions, and ultimately cause failure in process scale-up and validation [4].

Agrochemical Discovery: 7-Substituted Benzoxazole Derivatives

Benzoxazole derivatives are also explored in agrochemical research for their herbicidal and fungicidal properties [5]. The 7-bromo derivative provides a strategic entry point for synthesizing novel analogs with specific substitution patterns. The differential reactivity of the 7-position in cross-coupling reactions allows for the efficient incorporation of complex aromatic or heterocyclic motifs that are common in modern agrochemical design. The use of the correct isomer ensures the intended 3D-shape of the final molecule, which is crucial for binding to plant or fungal enzyme targets [6].

Materials Science: MOF and Coordination Polymer Building Block

The carboxylic acid group at the 2-position and the bromine at the 7-position provide two distinct and orthogonal handles for constructing complex supramolecular architectures. The carboxylic acid is a classic coordinating group for metal ions, while the bromine atom can undergo further functionalization via cross-coupling or act as a heavy atom for specific photophysical applications [7]. The specific 7-substitution pattern influences the geometry of the resulting coordination networks, making the pure regioisomer essential for the rational design of materials with desired porosity, stability, or luminescent properties [8].

Application
Selection Property
Validation Focus
7-Substituted SAR Libraries
Regioisomeric control for cross-coupling
Pd-coupling yield and substitution pattern fidelity
Process Chemistry Scale-Up
Isomeric purity and batch consistency
Chromatographic identity and impurity profile
Agrochemical Analog Synthesis
7-position functionalization handle
Target binding geometry and biological specificity
Coordination Polymer Design
Orthogonal reactive sites (Br, COOH)
Network topology and material property reproducibility

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